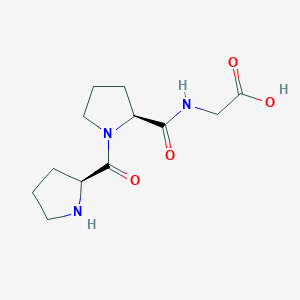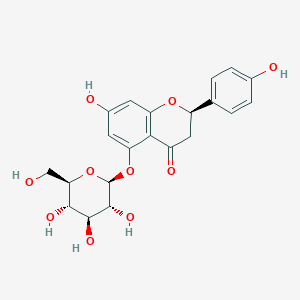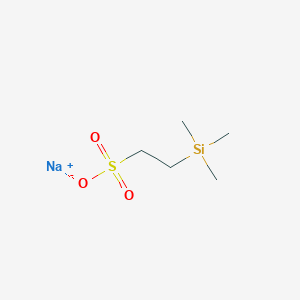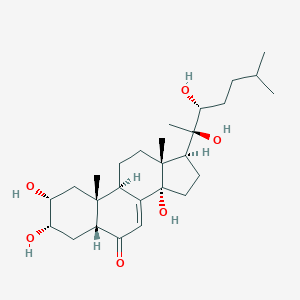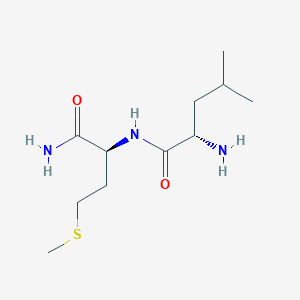
Bufarenogin
Vue d'ensemble
Description
Bufarenogin est un composé naturel isolé de la peau des crapauds, plus précisément de l’espèce Bufo bufo gargarizans Cantor. Il appartient à la classe des bufadiénolides, connus pour leurs activités biologiques puissantes, notamment leurs effets antitumoraux, cardiovasculaires, anti-inflammatoires, analgésiques et immunomodulateurs . This compound a suscité un intérêt considérable ces dernières années en raison de ses fortes propriétés antitumorales, en particulier dans le traitement du cancer du foie .
Applications De Recherche Scientifique
Bufarenogin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a lead compound for the development of new anti-cancer drugs. Its unique structure and potent biological activities make it an ideal candidate for further chemical modifications and drug development .
Biology: In biological research, this compound is studied for its effects on cell proliferation, apoptosis, and cell cycle progression. It has been shown to suppress the proliferation of hepatocellular carcinoma cells and facilitate cell apoptosis by downregulating Mcl-1 expression .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for the treatment of liver cancer. It has demonstrated potent therapeutic effects in xenografted human hepatoma without notable side effects .
Industry: In the pharmaceutical industry, this compound is used as a reference compound for the development of new anti-cancer drugs. Its strong anti-tumor properties and unique mechanism of action make it a valuable resource for drug discovery and development .
Mécanisme D'action
Bufarenogin exerce ses effets en inhibant les voies de signalisation médiées par les récepteurs tyrosine kinases. Il altère l’activation de la voie MEK/ERK, qui est essentielle à la prolifération des cellules d’hépatoma. De plus, le this compound supprime la cascade PI3-K/Akt, qui est nécessaire à la réduction de Mcl-1 et de Sox2 . En inhibant l’autophosphorylation et l’activation du récepteur du facteur de croissance épidermique et du récepteur du facteur de croissance des hépatocytes, le this compound supprime leurs principales cascades en aval, notamment la signalisation Raf/MEK/ERK et PI3-K/Akt .
Analyse Biochimique
Biochemical Properties
Bufarenogin has been found to interact with various biomolecules in the cell. It induces intrinsic apoptosis via the cooperation of Bax and adenine‐nucleotide translocator . It also impairs the activation of the MEK/ERK pathway, which is essential in the proliferation of hepatoma cells .
Cellular Effects
This compound has been shown to suppress HCC cell proliferation by impeding cell cycle progression . It also facilitates cell apoptosis by downregulating Mcl-1 expression . Moreover, it decreases the number of hepatoma stem cells through Sox2 depression .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of receptor tyrosine kinases-regulated signaling . It impairs the activation of the MEK/ERK pathway and notably suppresses the PI3-K/Akt cascade, which is required in this compound-mediated reduction of Mcl-1 and Sox2 . This compound inhibits the auto-phosphorylation and activation of epithelial growth factor receptor (EGFR) and hepatocyte growth factor receptor (c-Met), thereafter suppressing their primary downstream cascades Raf/MEK/ERK and PI3-K/Akt signaling .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Bufarenogin peut être isolé et purifié à partir de la peau de crapaud à l’aide d’un système de chromatographie liquide en phase inverse bidimensionnelle/chromatographie d’interaction hydrophile avec une phase stationnaire de b-cyclodextrine Click . Cette méthode permet la séparation des composants à polarité élevée et intermédiaire dans l’extrait de peau de crapaud.
Méthodes de Production Industrielle : La production industrielle de this compound implique l’extraction du venin de crapaud, qui contient un grand nombre de bufadiénolides. Le venin est traité et séché pour obtenir les composés actifs. La modification structurale, la dispersion solide, l’inclusion de cyclodextrine, la microémulsion et les systèmes d’administration de nanomédicaments sont quelques-unes des stratégies explorées pour améliorer la solubilité et la biodisponibilité des bufadiénolides .
Analyse Des Réactions Chimiques
Types de Réactions : Bufarenogin subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d’améliorer son activité biologique et sa solubilité.
Réactifs et Conditions Communes :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium et le trioxyde de chrome peuvent être utilisés pour oxyder le this compound.
Réduction : Des agents réducteurs comme le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés pour réduire le this compound.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées à l’aide de réactifs tels que le méthylate de sodium et le tert-butylate de potassium.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des activités biologiques améliorées et une solubilité accrue .
4. Applications de la Recherche Scientifique
This compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie.
Chimie : En chimie, le this compound est utilisé comme composé de départ pour le développement de nouveaux médicaments anticancéreux. Sa structure unique et ses activités biologiques puissantes en font un candidat idéal pour des modifications chimiques supplémentaires et le développement de médicaments .
Biologie : En recherche biologique, le this compound est étudié pour ses effets sur la prolifération cellulaire, l’apoptose et la progression du cycle cellulaire. Il a été démontré qu’il supprime la prolifération des cellules de carcinome hépatocellulaire et facilite l’apoptose cellulaire en régulant à la baisse l’expression de Mcl-1 .
Médecine : En médecine, le this compound est étudié comme agent thérapeutique potentiel pour le traitement du cancer du foie. Il a démontré des effets thérapeutiques puissants sur l’hépatoma humain xénogreffé sans effets secondaires notables .
Industrie : Dans l’industrie pharmaceutique, le this compound est utilisé comme composé de référence pour le développement de nouveaux médicaments anticancéreux. Ses fortes propriétés antitumorales et son mécanisme d’action unique en font une ressource précieuse pour la découverte et le développement de médicaments .
Comparaison Avec Des Composés Similaires
Bufarenogin est unique parmi les bufadiénolides en raison de ses puissantes propriétés antitumorales et de son mécanisme d’action spécifique. Les composés similaires comprennent :
C-Bufarenogin : Un autre bufadiénolide aux propriétés antitumorales, mais avec un mécanisme d’action différent.
Gamabufotalin : Un bufadiénolide connu pour ses effets cardiovasculaires et anti-inflammatoires.
This compound se distingue par sa capacité à inhiber plusieurs voies de signalisation impliquées dans la prolifération et la survie des cellules cancéreuses, ce qui en fait un candidat prometteur pour le développement de médicaments anticancéreux .
Propriétés
IUPAC Name |
5-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,21-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGONHOGEFLVPE-PUVOGLICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)[C@H]([C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937732 | |
| Record name | 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17008-65-0 | |
| Record name | Bufarenogin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17008-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufarenogin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017008650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,12,14-Trihydroxy-11-oxobufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bufarenogin and where is it found?
A: this compound is a bufadienolide, a class of steroid compounds, originally isolated from the venom of the Asiatic toad (Bufo bufo gargarizans) and the Central Asian green toad (Bufo viridis). [, , ] It is a key component of the traditional Chinese medicine "Chan Su," known for its potent biological activities. [, ]
Q2: What are the known anti-tumor mechanisms of this compound?
A: this compound demonstrates promising anti-tumor activity against various cancer cell lines, including hepatocellular carcinoma (HCC) and colorectal cancer (CRC). [, ]
- It downregulates the expression of Mcl-1, an anti-apoptotic protein, via the PI3-K/Akt pathway. []
- It induces Bax-dependent intrinsic apoptosis, evidenced by mitochondrial translocation of Bax and the release of cytochrome c. This process involves the interaction of Bax with adenine-nucleotide translocator (ANT). []
Q3: What is the chemical structure of this compound?
A: this compound is a steroid compound with a bufadienolide skeleton. Its structure includes a 12β-hydroxy-11-oxo group, differentiating it from similar compounds like ψ-Bufarenogin. While the stereochemistry at C-17 is not fully elucidated, its structure has been confirmed through chemical synthesis and spectroscopic analysis. [, , , ]
Q4: Are there any known this compound derivatives or analogs with modified activity?
A4: Yes, research has identified several this compound derivatives and analogs, including:
Q5: What are the implications of this compound's biotransformation for its therapeutic use?
A: The biotransformation of this compound by Alternaria alternata, resulting in metabolites like 3-oxo-Bufarenogin and 3-epi-Bufarenogin, raises important considerations for its therapeutic use. [] Understanding the metabolic fate of this compound is crucial for optimizing its delivery, predicting potential drug-drug interactions, and ensuring its efficacy and safety in vivo.
Q6: What is the role of network pharmacology in understanding the therapeutic effects of this compound?
A: Network pharmacology analyses have been used to explore the multi-target effects of this compound. These studies suggest that this compound may exert its therapeutic effects by interacting with various biological targets, including PIK3CA, MAPK1, and VEGFA. [] This multi-target action could contribute to its efficacy in treating complex diseases like cardiovascular diseases and cancer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



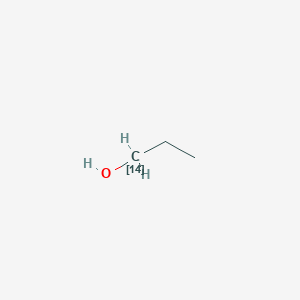
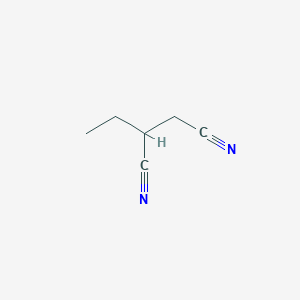

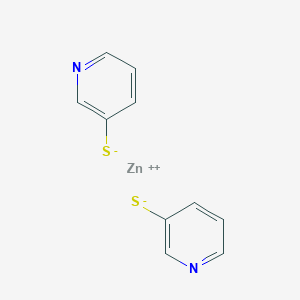
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
